ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structural Characterization
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name follows IUPAC rules for fused heterocyclic systems. The parent structure is the bicyclic 5H-thiazolo[3,2-a]pyrimidine core, which consists of a thiazole ring fused to a pyrimidine ring at positions 3 and 2-a. Substituents are assigned based on priority:
- Position 2 : (2Z)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene group
- Position 5 : 4-methoxyphenyl substituent
- Position 6 : Ethyl carboxylate ester
- Position 7 : Methyl group
The full IUPAC name reflects these substituents in descending order of priority, ensuring unambiguous identification.
X-ray Crystallographic Analysis of the Thiazolo[3,2-a]Pyrimidine Core
Single-crystal X-ray diffraction studies of related thiazolo[3,2-a]pyrimidine derivatives reveal critical structural features:
The bicyclic core adopts a planar conformation, with all heteroatoms (S, N) and carbon atoms (except C5) lying in the same plane. The 4-methoxyphenyl group at C5 introduces steric bulk but does not disrupt planarity due to its para-substitution pattern.
Spectroscopic Characterization (NMR, IR, and Mass Spectrometry)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared Spectroscopy (IR)
- 1720–1740 cm⁻¹ : Stretching vibrations for ester (C=O), acetyl (C=O), and pyrimidinone (C=O) groups.
- 1600–1650 cm⁻¹ : C=C and C=N vibrations in the conjugated system.
Mass Spectrometry
Conformational Analysis of the (2Z)-Configuration
The (2Z)-configuration is confirmed by X-ray crystallography and NOESY correlations:
- Cis orientation : The sulfur atom of the thiazole ring and the indole’s carbonyl group lie on the same side of the double bond.
- Intramolecular hydrogen bonding : Stabilizes the Z-isomer via S···O interactions (distance: 2.9–3.1 Å).
- Electronic effects : Electron-withdrawing substituents (e.g., acetyl) enhance conjugation, favoring the Z-form.
Comparative Structural Features with Related Thiazolopyrimidine Derivatives
Key differences between this compound and analogs include:
The ethyl carboxylate group enhances solubility in nonpolar solvents compared to methyl derivatives, while the 4-methoxyphenyl substituent reduces steric hindrance relative to ortho-substituted analogs.
Properties
Molecular Formula |
C27H23N3O6S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-acetyl-2-oxoindol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23N3O6S/c1-5-36-26(34)20-14(2)28-27-30(22(20)16-10-12-17(35-4)13-11-16)25(33)23(37-27)21-18-8-6-7-9-19(18)29(15(3)31)24(21)32/h6-13,22H,5H2,1-4H3/b23-21- |
InChI Key |
NARCERMYUSMSSU-LNVKXUELSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C(=O)C)S2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
Ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene) analog ():
- Difference : Replacement of the acetyl group with ethyl at the indole N1 position.
- Impact : Reduced hydrogen-bonding capacity (loss of acetyl O), leading to lower melting point (MP: 168–170°C vs. 182–184°C for the acetyl derivative). Bioactivity assays in suggest ethyl derivatives exhibit 30% lower kinase inhibition due to weaker binding to ATP pockets .
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) analog ():
- Difference : Benzylidene substituent with fluorine and methoxy groups.
- Impact : Fluorine enhances metabolic stability (t₁/₂ increased by 2.5× in vitro), while the methoxy group improves solubility (logP reduced by 0.8) .
Variations in the Thiazolo-Pyrimidine Core
Key Compounds:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) analog ():
- Difference : Trimethoxybenzylidene substituent and phenyl at position 4.
- Impact : The bulky trimethoxy group induces torsional strain (C–S–C angle: 98.5° vs. 94.2° in the target compound), reducing crystallinity (Dx: 1.417 vs. 1.462 Mg m⁻³). Hydrogen-bonding patterns shift from N–H···O to C–H···O interactions .
Thiadiazolo[3,2-a]pyrimidine analog ():
- Difference : Thiadiazole replaces thiazole in the fused ring.
- Impact : Increased electron-withdrawing character (13C NMR: δ 165.8 ppm for C=O vs. δ 162.3 ppm in thiazolo derivatives). This enhances reactivity toward nucleophiles but reduces thermal stability (Tₐ: 215°C vs. 245°C) .
Structural and Physicochemical Data Table
Research Findings and Implications
- Synthetic Routes: The target compound is synthesized via Knoevenagel condensation of ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with 1-acetyl-2-oxoindole-3-carbaldehyde (yield: 68%) .
- Spectroscopic Characterization : Distinctive IR stretches at 1725 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (C=O indole) confirm regioselectivity .
- Crystallography : Intermolecular C–H···O hydrogen bonds (2.89 Å) stabilize the crystal lattice, as shown in and .
Q & A
Q. What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted thiazole and pyrimidine precursors. Key steps include:
- Knoevenagel condensation to introduce the benzylidene substituent at the 2-position (e.g., using acetic acid as a catalyst under reflux) .
- Esterification of the 6-carboxylate group using ethyl chloroformate or similar reagents .
- Optimization factors: Solvent choice (e.g., DMF or toluene), catalyst (e.g., Pd or Cu for cross-coupling steps), and temperature control (60–120°C) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction resolves the Z-configuration of the benzylidene group and confirms the thiazolo[3,2-a]pyrimidine core geometry (mean C–C bond length: 0.003 Å, R factor: 0.044) .
- NMR spectroscopy (¹H, ¹³C) identifies substituents (e.g., 4-methoxyphenyl, acetyl groups) and confirms regioselectivity .
- Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What primary biological activities have been reported for structurally analogous compounds?
Thiazolo[3,2-a]pyrimidine derivatives exhibit:
- Anti-inflammatory activity via COX-2 inhibition (IC₅₀ values in µM range) .
- Kinase inhibition (e.g., EGFR, VEGFR) due to interactions with ATP-binding pockets .
- Screening assays include enzyme-linked immunosorbent assays (ELISA) and cell viability tests (MTT assay) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of substituents for enhanced bioactivity?
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) at the 2-position increase electrophilicity, enhancing kinase binding .
- Methoxy groups at the 5-position improve solubility and bioavailability but may reduce metabolic stability .
- Systematic substitution at the 5- and 7-positions (e.g., methyl vs. ethyl) is analyzed via comparative IC₅₀ profiling .
Q. What computational strategies are effective in predicting photophysical or pharmacological properties?
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict charge-transfer interactions in fluorescence studies .
- Molecular docking (e.g., AutoDock Vina) models ligand-protein interactions, prioritizing substituents for kinase inhibition .
- Bayesian optimization algorithms screen reaction conditions (e.g., solvent, catalyst) to maximize synthetic yield .
Q. How should researchers address contradictions in biological data between structurally similar analogs?
- Control experiments : Verify purity via HPLC and rule out off-target effects using knockout cell lines .
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations due to assay protocols) .
- Crystallographic validation : Resolve discrepancies in binding modes using protein-ligand co-crystal structures .
Q. What methodological challenges arise in scaling up synthesis, and how are they mitigated?
- Byproduct formation : Optimize stoichiometry and use scavengers (e.g., molecular sieves for water-sensitive steps) .
- Low yields in cyclocondensation : Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Purification : Use preparative HPLC or column chromatography for high-purity isolation .
Q. Which advanced analytical techniques resolve stereochemical ambiguities in the benzylidene substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
